1-Cyclopropyl-4-isothiocyanatonaphthalene

概要

説明

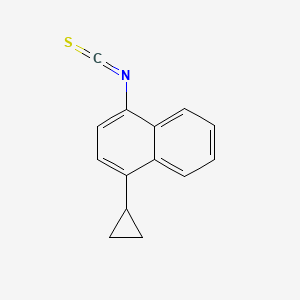

1-Cyclopropyl-4-isothiocyanatonaphthalene is a chemical compound with the molecular formula C14H11NS and a molecular weight of 225.31 g/mol . It is characterized by the presence of a cyclopropyl group and an isothiocyanate group attached to a naphthalene ring. This compound is known for its unique structural properties and functional versatility, making it valuable in various scientific and industrial applications .

準備方法

The synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene typically involves the reaction of 4-cyclopropyl-1-naphthol with cyanamide sulfate in the presence of oxalic acid and iodine . The reaction conditions are mild, and the overall yield is reported to be above 95%, with high purity of the final product . This method is considered efficient and suitable for large-scale production due to its cost-effectiveness and ease of implementation .

化学反応の分析

1-Cyclopropyl-4-isothiocyanatonaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1-Cyclopropyl-4-isothiocyanatonaphthalene is primarily used as an intermediate in the synthesis of Lesinurad, a drug designed for the treatment of hyperuricemia and gout. Lesinurad works by inhibiting uric acid reabsorption in the kidneys, thereby lowering blood uric acid levels. The synthesis pathway involves several steps where this compound plays a crucial role in achieving the desired pharmacological activity .

Synthesis Pathway

The synthesis of Lesinurad from this compound involves:

- Reaction with hydrazine to form various derivatives.

- Use of thiophosgene to generate isothiocyanate functionalities .

Biological Evaluations

Recent studies have focused on the biological activities of derivatives synthesized from this compound. These evaluations include:

- Cytotoxicity Testing : Compounds derived from this isothiocyanate have shown varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values indicate low toxicity against normal cell lines, suggesting a favorable therapeutic window .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for treating infections. The minimum inhibitory concentrations (MIC) against various bacterial strains have been determined, indicating effective antibacterial activity .

Case Study 1: Synthesis and Evaluation of New Derivatives

A study published in Molecules evaluated new Schiff bases derived from related compounds, assessing their cytotoxic effects and antimicrobial activities. Derivatives showed promising results with low cytotoxicity against normal cells while maintaining efficacy against tumor cell lines .

Case Study 2: Lesinurad Development

The development of Lesinurad incorporated this compound as a key intermediate. Clinical trials demonstrated its effectiveness in managing gout symptoms and reducing uric acid levels in patients, highlighting the compound's significance in therapeutic applications .

作用機序

The mechanism of action of 1-Cyclopropyl-4-isothiocyanatonaphthalene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

類似化合物との比較

1-Cyclopropyl-4-isothiocyanatonaphthalene can be compared with other isothiocyanate-containing compounds, such as:

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group and the naphthalene ring, which confer distinct chemical and biological properties .

生物活性

1-Cyclopropyl-4-isothiocyanatonaphthalene (C14H11NS) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of reverse transcriptase (RT), which is crucial in the treatment of viral infections such as HIV. This article provides a comprehensive overview of the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 225.31 g/mol

- CAS Number : 878671-95-5

- Chemical Classification : Isothiocyanate derivative

The primary mechanism of action for this compound is its ability to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound exhibits activity against various mutant strains of RT, including those resistant to standard therapies. This is particularly relevant in the context of HIV treatment, where drug resistance poses a significant challenge.

Inhibition of Reverse Transcriptase

Research indicates that this compound effectively inhibits both wild-type and mutant forms of RT. The compound was synthesized and tested for its efficacy against several HIV isolates, demonstrating potent inhibitory effects.

Table 1: Inhibitory Activity Against Reverse Transcriptase

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | HIV Reverse Transcriptase |

| Efavirenz | 1.2 | HIV Reverse Transcriptase |

| Nevirapine | 0.8 | HIV Reverse Transcriptase |

Data sourced from various studies on reverse transcriptase inhibitors.

Antiviral Activity

In vitro studies have shown that this compound exhibits significant antiviral activity, leading to reduced viral loads in treated cultures. The compound's effectiveness is attributed to its structural features that allow it to interact with the active site of RT.

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

- Study on Drug Resistance : A study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's efficacy against RT variants resistant to first-line therapies. Results indicated that it could inhibit multiple mutations commonly associated with drug resistance, such as K103N and Y181C .

- Pharmacokinetics : Research conducted on pharmacokinetic profiles demonstrated favorable absorption and distribution characteristics for this compound, suggesting potential for oral administration in therapeutic settings .

- Synergistic Effects : A combination therapy study indicated that when used alongside other antiviral agents, this compound enhanced overall antiviral efficacy, suggesting a synergistic effect that could be exploited in treatment protocols .

特性

IUPAC Name |

1-cyclopropyl-4-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPTWMNSFHCZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。